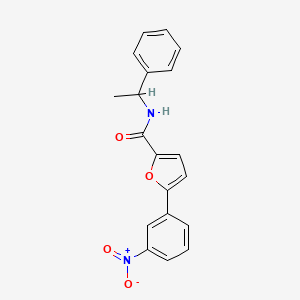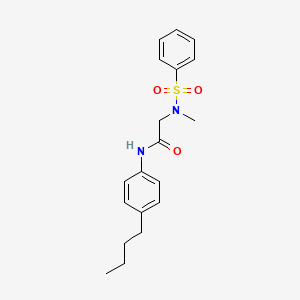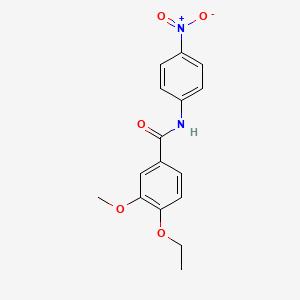![molecular formula C15H19N3O5 B4105082 N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4105082.png)
N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-N'-[2-(4-morpholinyl)ethyl]ethanediamide, commonly known as BMDP, is a novel psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in the research community due to its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
BMDP has been extensively studied for its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties in animal models. BMDP has also been investigated for its potential use in the treatment of substance abuse disorders such as cocaine addiction. In addition, BMDP has been studied for its potential use as a tool for studying the role of the dopamine system in addiction and other psychiatric disorders.
Wirkmechanismus
BMDP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects. BMDP also has an affinity for the sigma-1 receptor, which is thought to play a role in its potential therapeutic effects.
Biochemical and Physiological Effects:
BMDP has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain. It also increases the release of these neurotransmitters from presynaptic neurons. BMDP has been shown to have a dose-dependent effect on locomotor activity in animal models, with higher doses leading to hyperactivity. BMDP has also been shown to decrease the expression of the dopamine transporter in the brain, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
BMDP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BMDP has also been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying the role of the dopamine system in addiction and other psychiatric disorders.
However, there are also limitations to using BMDP in lab experiments. It has a short half-life, which may limit its usefulness in some experiments. BMDP is also a psychoactive substance, which may complicate the interpretation of results in some experiments.
Zukünftige Richtungen
There are several future directions for research on BMDP. One area of interest is its potential use in the treatment of substance abuse disorders. Further studies are needed to determine the optimal dosing and administration of BMDP for this indication. Another area of interest is the role of the sigma-1 receptor in the potential therapeutic effects of BMDP. Further studies are needed to elucidate the mechanism of action of BMDP at this receptor.
Conclusion:
In conclusion, BMDP is a synthetic compound that has gained popularity in the research community due to its potential therapeutic effects. It acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to its antidepressant and anxiolytic effects. BMDP has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to determine the optimal use of BMDP in the treatment of substance abuse disorders and to elucidate its mechanism of action at the sigma-1 receptor.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(16-3-4-18-5-7-21-8-6-18)15(20)17-11-1-2-12-13(9-11)23-10-22-12/h1-2,9H,3-8,10H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFHMEGUODWXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(butyrylamino)-N-{4-[(dipropylamino)sulfonyl]phenyl}benzamide](/img/structure/B4105000.png)

![4-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4105030.png)
![2-(4-methoxyphenoxy)-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]acetamide](/img/structure/B4105035.png)
![2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105040.png)
![1-(1-adamantylacetyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4105050.png)
![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-benzylacetamide](/img/structure/B4105053.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4105058.png)
![2-[1-(4-ethoxybenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4105071.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4105078.png)
![4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one](/img/structure/B4105094.png)


